molecular formula C9H8ClNO2 B14050684 2-Chloro-4-cyclopropylnicotinic acid

2-Chloro-4-cyclopropylnicotinic acid

Katalognummer: B14050684
Molekulargewicht: 197.62 g/mol
InChI-Schlüssel: KFOZJVFENIPOMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-cyclopropylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorine atom at the second position and a cyclopropyl group at the fourth position on the nicotinic acid ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-cyclopropylnicotinic acid typically involves the chlorination of 4-cyclopropylnicotinic acid. This can be achieved through various methods, including:

    Direct Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.

    Substitution Reactions: Starting from 4-cyclopropylnicotinic acid and introducing the chlorine atom via substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, often optimized for yield and purity. These processes typically employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-cyclopropylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or other substituents.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as sodium hydroxide for hydroxyl substitution or ammonia for amino substitution.

Major Products:

    Oxidation Products: Oxides or carboxylic acid derivatives.

    Reduction Products: 4-cyclopropylnicotinic acid or other reduced forms.

    Substitution Products: Various substituted nicotinic acids depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-cyclopropylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-4-cyclopropylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with nicotinic acid receptors or other cellular receptors.

    Inhibiting Enzymes: Inhibiting specific enzymes involved in metabolic pathways.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cellular functions.

Vergleich Mit ähnlichen Verbindungen

    4-Cyclopropylnicotinic acid: Lacks the chlorine atom, which may result in different chemical and biological properties.

    2-Chloronicotinic acid: Lacks the cyclopropyl group, affecting its reactivity and applications.

    Nicotinic acid: The parent compound without any substitutions, used as a reference for comparing the effects of substitutions.

Uniqueness: 2-Chloro-4-cyclopropylnicotinic acid is unique due to the combined presence of both the chlorine atom and the cyclopropyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Eigenschaften

Molekularformel

C9H8ClNO2

Molekulargewicht

197.62 g/mol

IUPAC-Name

2-chloro-4-cyclopropylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H8ClNO2/c10-8-7(9(12)13)6(3-4-11-8)5-1-2-5/h3-5H,1-2H2,(H,12,13)

InChI-Schlüssel

KFOZJVFENIPOMH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=C(C(=NC=C2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.